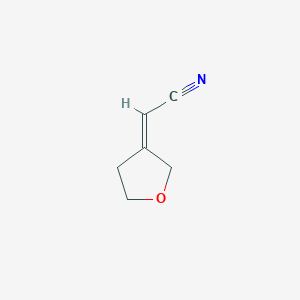

2-(Oxolan-3-ylidene)acetonitrile

Description

BenchChem offers high-quality 2-(Oxolan-3-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxolan-3-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-(oxolan-3-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWWMQDCKZIDJM-BHQIHCQQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC/C1=C\C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344831-69-1 | |

| Record name | 2-(oxolan-3-ylidene)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Oxolan-3-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

IUPAC Name: 2-(Oxolan-3-ylidene)acetonitrile

The nomenclature of this compound is derived from its core structure. "Oxolane" is the IUPAC-preferred name for a five-membered saturated heterocyclic ether, commonly known as tetrahydrofuran. The "(3-ylidene)" suffix indicates a double bond is connected to the 3-position of the oxolane ring. "Acetonitrile" refers to the C≡N functional group attached to this double bond.

Synonyms:

-

(Tetrahydrofuran-3-ylidene)acetonitrile

-

2-(Tetrahydrofuran-3-ylidene)acetonitrile

Molecular Structure:

Figure 1: 2D structure of 2-(oxolan-3-ylidene)acetonitrile.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₇NO[1] |

| Molecular Weight | 109.13 g/mol |

| PubChem CID | 63333093[1] |

| CAS Number | Not explicitly assigned. The precursor, Tetrahydrofuran-3-one, has the CAS number 22929-52-8.[1][2][3][4][5] |

Synthesis Strategies: An Overview

The synthesis of 2-(oxolan-3-ylidene)acetonitrile, an α,β-unsaturated nitrile, can be approached through several established olefination reactions. The choice of method often depends on factors such as desired stereoselectivity, substrate compatibility, and reagent availability. The key precursor for these syntheses is Tetrahydrofuran-3-one (also known as 3-oxolanone).

Table 2: Properties of Tetrahydrofuran-3-one

| Property | Value | Source |

| CAS Number | 22929-52-8 | [1][2][3][4][5] |

| Molecular Formula | C₄H₆O₂ | [1][2] |

| Molecular Weight | 86.09 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | [2][3] |

| Boiling Point | 68 °C / 60 mmHg | [2][3][4] |

| Density | 1.12 g/cm³ | [2] |

| Refractive Index | 1.44 (at 20 °C) | [2][3] |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones, typically yielding the (E)-isomer with high stereoselectivity. This reaction involves a phosphonate-stabilized carbanion reacting with a carbonyl compound. For the synthesis of 2-(oxolan-3-ylidene)acetonitrile, the HWE reaction would involve the reaction of tetrahydrofuran-3-one with a cyanomethylphosphonate ester, such as diethyl cyanomethylphosphonate.

The primary advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing it to react efficiently with ketones, and the water-soluble nature of the phosphate byproduct, which simplifies purification.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Carbanion: A strong base, such as sodium hydride (NaH), is used to deprotonate the diethyl cyanomethylphosphonate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed at 0 °C to room temperature.

-

Reaction with Ketone: A solution of tetrahydrofuran-3-one in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at a controlled temperature (often 0 °C).

-

Reaction Progression and Quenching: The reaction mixture is stirred for a specified period, allowing it to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram 1: General workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.

Knoevenagel Condensation

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base. For the synthesis of 2-(oxolan-3-ylidene)acetonitrile, malononitrile (which has a highly active methylene group) would be reacted with tetrahydrofuran-3-one.

This reaction is advantageous due to its often milder conditions compared to other olefination methods.

Experimental Protocol: General Knoevenagel Condensation

-

Reactant Mixture: Tetrahydrofuran-3-one and malononitrile are dissolved in a suitable solvent, such as ethanol or toluene.

-

Catalyst Addition: A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the desired product.

Physicochemical Properties and Spectral Data (Predicted and Expected)

While specific experimental data for 2-(oxolan-3-ylidene)acetonitrile is not widely available in the literature, its properties can be predicted based on its structure and the known characteristics of similar compounds.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Liquid or low-melting solid | The relatively small molecular size and potential for intermolecular dipole-dipole interactions suggest this state at room temperature. |

| Boiling Point | Elevated due to polarity | The nitrile and ether functionalities introduce polarity, leading to a higher boiling point than nonpolar analogues of similar molecular weight. |

| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents like dichloromethane, ethyl acetate, and acetone due to its organic nature. |

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show signals for the protons on the tetrahydrofuran ring and a singlet for the vinylic proton. The chemical shifts of the ring protons would be influenced by their proximity to the oxygen atom and the double bond.

-

¹³C NMR: The spectrum would feature distinct signals for the carbons of the tetrahydrofuran ring, the vinylic carbons, and the nitrile carbon. The carbon of the C≡N group typically appears in the range of 115-125 ppm.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹.[6] The C=C double bond stretch would likely appear in the 1620-1680 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (109.13 g/mol ).

Potential Applications in Research and Drug Development

While specific applications for 2-(oxolan-3-ylidene)acetonitrile are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science.

-

Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a common feature in many natural products and pharmacologically active compounds. The ylideneacetonitrile moiety can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. For instance, related ylideneacetonitrile structures are found in intermediates for Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis.[7]

-

Michael Acceptor: The α,β-unsaturated nitrile system makes the molecule a potential Michael acceptor, enabling its use in conjugate addition reactions to introduce new functional groups and build more complex molecular architectures.

-

Intermediate in Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functionalized tetrahydrofuran derivatives.

Safety and Handling

Precursor (Tetrahydrofuran-3-one):

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation.[3]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, and eye/face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

General Handling for Ylideneacetonitriles:

-

Toxicity: Nitriles should be handled with care as they can be toxic.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical guide provides a foundational understanding of 2-(oxolan-3-ylidene)acetonitrile. Further experimental investigation is warranted to fully characterize its properties and explore its potential in various scientific and industrial applications.

References

-

ChemBK. (2024, April 9). tetrahydrofuran-3-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(oxolan-3-ylidene)acetonitrile (C6H7NO). Retrieved from [Link]

-

UCLA Division of Physical Sciences. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1187595-85-2 | Product Name : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(oxolan-3-ylidene)acetonitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 2. 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-heterocyclic alkene nitrile derivatives literature review

An In-Depth Guide to the Synthesis and Pharmacological Significance of 3-Heterocyclic Alkene Nitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Heterocyclic alkene nitrile derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive review of this versatile class of compounds, navigating through their synthetic methodologies, discussing their significant pharmacological profiles, and offering insights into their structure-activity relationships. By elucidating the causality behind key experimental choices and grounding claims in robust scientific literature, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore cornerstone synthetic routes, including the Knoevenagel condensation, Gewald reaction, and Thorpe-Ziegler cyclization, and delve into the anticancer, antimicrobial, and antiparasitic potential that makes these molecules compelling candidates for further investigation.

The Strategic Importance of 3-Heterocyclic Alkene Nitriles in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with over 90% of new drugs featuring a heterocyclic core.[1] Their prevalence is due to their structural diversity and their ability to engage in various biological interactions. When a heterocyclic moiety is linked to an alkene nitrile group (C=C-CN), the resulting molecule gains unique electronic and structural features. The alkene acts as a rigid linker, while the electron-withdrawing nitrile group can participate in hydrogen bonding and Michael additions, making these compounds potent electrophiles and versatile synthetic intermediates.[2][3] This combination has given rise to a class of derivatives with a wide spectrum of therapeutic applications, including potent anticancer, antibacterial, and antiparasitic agents.[4][5][6]

Core Synthetic Methodologies: From Precursors to Privileged Scaffolds

The construction of 3-heterocyclic alkene nitriles relies on several robust and versatile chemical transformations. The choice of method is dictated by the desired heterocyclic system and available starting materials. Alkenyl nitriles are highly effective for building complex structures from simple precursors.[1][3]

Knoevenagel Condensation: The Cornerstone of C=C Bond Formation

The Knoevenagel condensation is a fundamental and widely used method for forming the core alkene nitrile structure.[7] It involves the base-catalyzed reaction between a carbonyl compound (typically a heteroaromatic aldehyde) and an active methylene compound, such as a heteroaryl acetonitrile.[7][8] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding the α,β-unsaturated product.[7]

Causality in Experimental Choice: The selection of a weak base, such as piperidine or an ionic liquid, is critical.[7][9] A strong base could induce an undesired self-condensation of the starting aldehyde.[7] The use of catalysts like boric acid in aqueous ethanol represents a green chemistry approach, facilitating high yields and easy purification.[8][10]

Reaction Mechanism: Knoevenagel Condensation The mechanism involves three key steps:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound (heteroaryl acetonitrile).

-

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the heteroaromatic aldehyde.

-

Dehydration: The intermediate aldol product is dehydrated to form the stable, conjugated alkene nitrile.

Gewald Aminothiophene Synthesis: A Multicomponent Approach to Thiophenes

The Gewald reaction is a powerful one-pot, three-component synthesis that yields highly substituted 2-aminothiophenes.[11][12] The reaction condenses an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[11][13]

Reaction Mechanism: Gewald Reaction The process begins with a Knoevenagel condensation to form an alkene nitrile intermediate. This is followed by the addition of sulfur and subsequent intramolecular cyclization.[11][13]

-

Knoevenagel Condensation: The ketone/aldehyde and active nitrile react to form a cyanoalkene.

-

Sulfur Addition (Thiolation): Elemental sulfur adds to the β-carbon of the alkene.

-

Cyclization & Tautomerization: The sulfur attacks the nitrile carbon, leading to ring closure, followed by a tautomeric shift to yield the aromatic 2-aminothiophene.[13]

Interestingly, the substitution pattern on the nitrile precursor can direct the reaction toward either a thiophene or a thiazole, showcasing the subtlety and power of this method.[14]

Thorpe-Ziegler Cyclization: Intramolecular Route to Enaminonitriles

The Thorpe-Ziegler reaction is an intramolecular variant of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[15][16] When applied to an α,ω-dinitrile, this reaction yields a cyclic β-enaminonitrile, a valuable precursor for various five- and six-membered heterocycles like pyrazoles and pyrroles.[17][18][19]

Causality in Experimental Choice: The reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[17] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or LHMDS is crucial to efficiently deprotonate the α-carbon without attacking the nitrile group.[15]

Reaction Mechanism: Thorpe-Ziegler Cyclization

-

Deprotonation: A strong base removes a proton from the carbon alpha to one of the nitrile groups.

-

Intramolecular Attack: The resulting carbanion attacks the carbon of the second nitrile group within the same molecule.

-

Tautomerization: The initial imine product tautomerizes to the more stable, conjugated enamine.[15]

Pharmacological Profile & Therapeutic Potential

The unique structural and electronic properties of 3-heterocyclic alkene nitriles have established them as potent agents against a range of diseases.

Anticancer Activity

A significant body of research highlights the cytotoxic potential of this compound class against various human cancer cell lines.[4][20][21] Derivatives incorporating benzimidazole, indole, benzothiazole, thiophene, and furan rings have demonstrated potent antiproliferative effects.[9][21][22]

For instance, 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile was found to be, on average, 10-fold more potent than cisplatin in inhibiting cancer cell growth.[20][21] The mechanism of action for some of these compounds is believed to involve apoptosis induction, with evidence of increased activity of caspases 3 and 9.[20] Other proposed mechanisms include the inhibition of tubulin polymerization and interaction with DNA.[6][21]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected 3-heterocyclic alkene nitrile derivatives against various cancer cell lines.

| Compound Structure/Reference | Heterocycle(s) | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) |

| Compound 11 [20] | Benzimidazole, Thiophene | HL-60 (Leukemia) | 0.04 |

| SF-268 (CNS Cancer) | 0.04 | ||

| NCI-H460 (Lung) | 0.05 | ||

| Compound 5c [21] | Indole, Phenyl | HL-60(TB) (Leukemia) | 0.087 |

| NCI-H522 (Lung) | 0.024 | ||

| COLO 205 (Colon) | 0.091 | ||

| Compound 3m [9] | Benzothiazole, Phenyl | A549 (Lung) | 2.1 |

| Compound 3d [9] | Benzothiazole, Thiophene | A549 (Lung) | 4.6 |

| Compound 11c [22] | Thiazole, Furan | MCF7 (Breast) | 36.77 (Growth %) |

Note: GI₅₀ is the concentration for 50% growth inhibition. Lower values indicate higher potency. For compound 11c, the value represents the percentage of cell growth at a 10⁻⁵ M concentration.

Antimicrobial and Antiparasitic Activity

Beyond cancer, these derivatives show significant promise in combating infectious diseases. Certain substituted acrylonitriles have reported antibacterial activity against pathogens like E. coli and P. aeruginosa.[4] Furthermore, extensive studies have demonstrated their potent activity against the parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania amazonensis).[5][23] Several novel acrylonitrile derivatives exhibited low micromolar IC₅₀ values against T. cruzi and were shown to induce programmed cell death in the parasites.[23][24]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on 3-heterocyclic alkene nitriles have yielded critical insights:

-

Nature of the Heterocyclic Rings: The choice of heterocycle is crucial. For cytotoxicity, replacing a benzimidazole ring with a benzoxazole led to a substantial decrease in activity, while an imidazo[4,5-b]pyridine was well-tolerated.[4] In another series, indole-based derivatives showed high potency.[21]

-

Substituents on the Rings: Small modifications can have a large impact. Adding methyl groups at the 5,6-positions of a benzimidazole ring resulted in a 3-fold increase in cytotoxic activity.[4] A nitro group on a terminal thiophene or furan ring is often associated with high potency.[4][20]

-

The Alkene Moiety: The E/Z configuration of the double bond can influence biological activity.[6] X-ray crystal analysis has confirmed the E-configuration for several highly active cytotoxic acrylonitriles.[20]

-

The Nitrile Group: While central to the scaffold, replacing the nitrile with a hydrogen or methyl group can still yield active compounds, though often with reduced potency, indicating the acrylonitrile functionality is a key but not absolute requirement for cytotoxicity.[20]

The general workflow for the discovery of lead compounds in this class follows a logical progression from synthesis to biological evaluation.

Experimental Protocols

To ensure reproducibility and facilitate further research, a representative experimental protocol is provided.

Representative Synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile via Knoevenagel Condensation

This protocol is adapted from methodologies described for the synthesis of similar compounds.[9]

Materials:

-

2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol)

-

Thiophene-2-carbaldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

1-butyl-3-methylimidazolium acetate [(BMIM)Ac] (0.2 mmol, catalyst)

-

Ethyl acetate and Hexane (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the ionic liquid catalyst, (BMIM)Ac (0.2 mmol).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: Dry the crude solid. If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

3-Heterocyclic alkene nitrile derivatives have firmly established themselves as a versatile and potent class of compounds in medicinal chemistry. Robust synthetic strategies, particularly the Knoevenagel condensation, provide reliable access to a vast chemical space for exploration. The consistent and potent anticancer and antiparasitic activities reported for these scaffolds underscore their therapeutic potential.

Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-likeness. Exploring novel heterocyclic combinations and further probing the mechanisms of action will be crucial for translating the in vitro promise of these derivatives into clinically successful therapeutics. The continued investigation into green synthetic methods will also ensure that the development of these valuable compounds is both efficient and environmentally sustainable.

References

-

Thorpe reaction - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design and Synthesis of Some Novel Derivatives of (E)‐2‐(Benzo[d]thiazol‐2‐yl)‐3‐heteroaryl Acrylonitriles and Evaluation of Their Potential Anticancer Activity. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Saczewski, F., et al. (2008). Structure–activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. Bioorganic & Medicinal Chemistry, 16(18), 8537-8545. Retrieved February 20, 2026, from [Link]

-

Anticancer Properties of some Novel 2-Hetaryl-3-(5- Arylfuran-2-yl)-Acrylonitriles. (2020). The Pharma Innovation. Retrieved February 20, 2026, from [Link]

-

Penthala, N. R., et al. (2004). Synthesis, X-ray Crystal Structures, Stabilities, and in Vitro Cytotoxic Activities of New Heteroarylacrylonitriles. Journal of Medicinal Chemistry, 47(11), 2937-2944. Retrieved February 20, 2026, from [Link]

-

Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). (n.d.). Thieme E-Books. Retrieved February 20, 2026, from [Link]

-

Mistry, A., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 839-844. Retrieved February 20, 2026, from [Link]

-

Medrasi, H. Y., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Retrieved February 20, 2026, from [Link]

-

Gewald reaction. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. (2008). Tetrahedron, 64(48), 11262-11269. Retrieved February 20, 2026, from [Link]

-

Niedzielska, A., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3296. Retrieved February 20, 2026, from [Link]

-

Al-Omran, F., et al. (2015). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Journal of Heterocyclic Chemistry, 52(4), 957-977. Retrieved February 20, 2026, from [Link]

-

Thorpe reaction. (2020). HandWiki. Retrieved February 20, 2026, from [Link]

-

Elgazwy, A. S. H., & Refaee, M. (2013). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Organic Chemistry: Current Research, 2(3). Retrieved February 20, 2026, from [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved February 20, 2026, from [Link]

-

Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. (2014). Green Chemistry, 16(6), 3055-3059. Retrieved February 20, 2026, from [Link]

-

Kim, S. I., et al. (2025). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. Pest Management Science, 81(4), 1903-1908. Retrieved February 20, 2026, from [Link]

-

One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. Retrieved February 20, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Bethencourt-Estrella, C. J., et al. (2021). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 228, 108143. Retrieved February 20, 2026, from [Link]

-

Bethencourt-Estrella, C. J., et al. (2021). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Pharmaceuticals, 14(6), 552. Retrieved February 20, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Synthesis of heterocyclic, allylic, and aliphatic nitriles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2013). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Mendoza-Morales, W. O., et al. (2025). Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. Molecules, 30(15), 2835. Retrieved February 20, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2013). Longdom Publishing. Retrieved February 20, 2026, from [Link]

-

Conjugated acrylonitriles: a simple chemotype with tripanocide activity. (2021). IPNA-CSIC. Retrieved February 20, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. longdom.org [longdom.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. mdpi.com [mdpi.com]

- 24. Conjugated acrylonitriles: a simple chemotype with tripanocide activity | Instituto de Productos Naturales y Agrobiología [ipna.csic.es]

Difference between oxolan-3-ylidene and oxetan-3-ylidene acetonitrile

Topic: Comparative Technical Analysis: Oxolan-3-ylidene vs. Oxetan-3-ylidene Acetonitrile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Diagonal" Shift in Heterocyclic Scaffolds

In modern medicinal chemistry, the transition from five-membered rings (oxolanes/tetrahydrofurans) to four-membered rings (oxetanes) is not merely a reduction in size; it is a strategic maneuver known as the "oxetane effect." This guide analyzes the structural, synthetic, and physicochemical divergence between oxolan-3-ylidene acetonitrile and oxetan-3-ylidene acetonitrile .

While both molecules serve as critical Michael acceptors and intermediates for JAK inhibitors (e.g., covalent cysteine targeting), the oxetane derivative offers a distinct profile: significantly higher ring strain (~107 kJ/mol vs. ~23 kJ/mol), lower lipophilicity, and a rigidified vector that alters the metabolic fate of the final drug candidate.

Part 1: Structural & Physicochemical Divergence

The core difference between these two scaffolds lies in the interplay between ring strain and hybridization at the C3 position.

1.1 Ring Strain and Geometry

| Feature | Oxetan-3-ylidene Acetonitrile | Oxolan-3-ylidene Acetonitrile |

| Ring Size | 4-membered (Strained) | 5-membered (Flexible) |

| Strain Energy | ~107 kJ/mol (25.5 kcal/mol) | ~23 kJ/mol (5.5 kcal/mol) |

| C3 Hybridization | ||

| Bond Angles (Internal) | Compressed (~90°), creating I-strain | Relaxed (~108°), closer to ideal |

| Conformation | Near-planar (Rigid) | Envelope/Twist (Fluxional) |

Expert Insight:

The introduction of the exocyclic double bond (the ylidene moiety) at the 3-position exacerbates the strain in the oxetane ring. In a saturated oxetane, the ring puckers (~8.7°) to relieve torsional strain. However, the

In contrast, the oxolan-3-ylidene (tetrahydrofuran derivative) retains conformational flexibility (pseudorotation), allowing it to adopt an envelope conformation that minimizes eclipsing interactions without significant angular distortion.

1.2 The "Diagonal" Effect on Lipophilicity

Replacing the oxolane ring with an oxetane is a classic "scaffold hop" to improve physicochemical properties without changing the pharmacophore significantly.

-

Solubility: The oxetane oxygen lone pairs are more exposed due to the wider C-O-C bond angle required to close the square ring. This increases hydrogen bond acceptor (HBA) capability, significantly boosting aqueous solubility compared to the oxolane.

-

Lipophilicity (LogP): The oxetane analog typically lowers LogP by 0.4–0.8 units compared to the oxolane, a critical adjustment for improving the Lipophilic Ligand Efficiency (LLE) of a drug candidate.

Part 2: Synthetic Methodologies

The synthesis of both compounds relies on the Horner-Wadsworth-Emmons (HWE) olefination.[1] However, the protocol must be adapted for the oxetane to prevent ring opening.

2.1 The HWE Protocol (Standardized)

Reagents:

-

Substrate: Oxetan-3-one vs. Dihydrofuran-3(2H)-one.

-

Phosphonate: Diethyl (cyanomethyl)phosphonate.

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaH. Note: LiHMDS is preferred for oxetanes to minimize nucleophilic attack on the ring.

Step-by-Step Methodology:

-

Activation: Dissolve diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF under

atmosphere. -

Deprotonation: Cool to 0°C (critical for oxetane stability). Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise. Stir for 30 min to generate the phosphonate carbanion.

-

Addition: Add the ketone (Oxetan-3-one or Oxolan-3-one) dissolved in THF dropwise.

-

Oxetane Precaution: Maintain temp < 5°C. Exotherms can trigger polymerization.

-

Oxolane: Can be performed at RT.[2]

-

-

Reaction: Stir at 0°C -> RT for 2-4 hours. Monitor by TLC (Stain: KMnO4; Product is UV active).

-

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating QC Check:

-

Oxetan-3-ylidene: Look for the vinyl proton singlet at

ppm in -

Oxolan-3-ylidene: The vinyl proton often appears as a triplet or multiplet (

ppm) due to long-range coupling with the ring methylenes.

2.2 Synthetic Pathway Diagram

Caption: Comparative Horner-Wadsworth-Emmons (HWE) pathway. Note the strict temperature control required for the strained oxetane ring.

Part 3: Reactivity Profile & Mechanistic Implications

Both molecules function as Michael Acceptors , reacting with nucleophiles (e.g., thiols, amines) at the exocyclic vinyl carbon.

3.1 Michael Addition Kinetics

-

Oxolan-3-ylidene: The reaction is driven by the electron-withdrawing nitrile group. The 5-membered ring provides steric bulk but allows for standard "endo" or "exo" approach trajectories.

-

Oxetan-3-ylidene: The reaction is faster and more irreversible.

-

Reasoning: Nucleophilic attack at the exocyclic carbon relieves the severe angle strain associated with the

center in the 4-membered ring. Re-hybridizing that carbon to

-

3.2 Stability & Degradation

-

Acid Sensitivity:

-

Base Stability: Both are stable in weak bases, but strong nucleophiles (alkoxides) can cause polymerization of the oxetane via ring-opening polymerization (ROP).

3.3 Reactivity Flowchart

Caption: Reactivity divergence. Oxetanes risk ring opening in acid, whereas oxolanes are robust.[9] Both undergo Michael addition.

Part 4: Medicinal Chemistry Applications

4.1 Scaffold Selection Matrix

Use this decision matrix to select the appropriate core for your drug candidate:

| Design Requirement | Preferred Scaffold | Rationale |

| Need to lower LogP? | Oxetane | High polarity, low lipophilicity. |

| Need to block P450 metabolism? | Oxetane | No abstractable protons on the quaternary-like C3 (after reaction); sterically compact. |

| Need acid stability? | Oxolane | 4-membered rings are labile in stomach acid mimics (SGF). |

| Need high solubility? | Oxetane | Exposed oxygen lone pairs act as superior H-bond acceptors.[8] |

4.2 Case Study Context: JAK Inhibitors

In the development of JAK inhibitors (e.g., analogs of Baricitinib), the cyanomethylidene group acts as the "warhead" or the linker to the warhead.

-

Oxolane provides a safe, standard pharmacokinetic profile.

-

Oxetane is used when the lead compound is too lipophilic or suffers from rapid oxidative clearance at the ring carbons. The oxetane ring is often metabolically "harder" than the THF ring because the C-H bonds are stronger due to higher s-character in the C-H bonds of strained rings.

References

-

Wurts, J., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery: Synthesis and Properties. Journal of Medicinal Chemistry.

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Organic Chemistry Portal. (2024). Horner-Wadsworth-Emmons Reaction.

-

BenchChem. (2025).[9] 3-Oxetanone: A Comprehensive Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran synthesis [organic-chemistry.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. radtech.org [radtech.org]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 2-(Oxolan-3-ylidene)acetonitrile via Horner-Wadsworth-Emmons Reaction: An Application Note and Protocol

Introduction

In the landscape of modern synthetic chemistry, the development of efficient and selective methods for the construction of carbon-carbon double bonds is of paramount importance. The 2-(oxolan-3-ylidene)acetonitrile scaffold is a valuable building block in medicinal chemistry and materials science, owing to the presence of a reactive α,β-unsaturated nitrile moiety and a tetrahydrofuran ring, a common motif in many biologically active molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for the synthesis of such compounds, offering significant advantages over the classical Wittig reaction.[1][2]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and typically less basic than the corresponding phosphonium ylide used in the Wittig reaction.[2] This heightened nucleophilicity allows for the efficient olefination of a wide range of aldehydes and ketones, including sterically hindered substrates. A key operational advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the desired alkene product through simple aqueous extraction.[3][4] Furthermore, the HWE reaction is renowned for its high (E)-stereoselectivity, which is a critical consideration in the synthesis of complex target molecules.[3][4][5]

This application note provides a detailed protocol for the synthesis of 2-(oxolan-3-ylidene)acetonitrile from 3-oxolanone and diethyl cyanomethylphosphonate, employing sodium hydride as the base. It will delve into the mechanistic underpinnings of the reaction, offer practical guidance for the experimental setup and workup, and provide expected characterization data for the final product.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway, which is key to understanding the reaction's stereochemical outcome and potential side reactions.

Step 1: Deprotonation The reaction is initiated by the deprotonation of the α-carbon of diethyl cyanomethylphosphonate by a strong base, in this case, sodium hydride (NaH). This acid-base reaction generates a highly nucleophilic phosphonate carbanion. The presence of the electron-withdrawing nitrile group significantly increases the acidity of the α-protons, facilitating their removal.

Step 2: Nucleophilic Addition The generated phosphonate carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 3-oxolanone. This addition is typically the rate-limiting step of the reaction and results in the formation of a tetrahedral intermediate.[5]

Step 3: Oxaphosphetane Formation and Elimination The tetrahedral intermediate subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and readily collapses through a syn-elimination pathway to yield the desired alkene, 2-(oxolan-3-ylidene)acetonitrile, and a water-soluble diethyl phosphate salt. The thermodynamic stability of the strong phosphorus-oxygen double bond in the phosphate byproduct is a major driving force for this final elimination step.[6]

The stereoselectivity of the HWE reaction is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. In most cases, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[5]

Experimental Protocol

This section provides a representative protocol for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 3-Oxolanone | C₄H₆O₂ | 86.09 | 1.0 g | 11.6 | Sigma-Aldrich |

| Diethyl cyanomethylphosphonate | C₆H₁₂NO₃P | 177.14 | 2.27 g | 12.8 | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.51 g | 12.8 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Acros Organics |

| Saturated aqueous NH₄Cl | - | - | 20 mL | - | Fisher Chemical |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Fisher Chemical |

| Brine | - | - | 20 mL | - | VWR Chemicals |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | EMD Millipore |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 2-(oxolan-3-ylidene)acetonitrile.

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (0.51 g of a 60% dispersion in mineral oil, 12.8 mmol).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via a cannula.

-

Add anhydrous THF (30 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl cyanomethylphosphonate (2.27 g, 12.8 mmol) in anhydrous THF (10 mL) to the stirred suspension via a syringe over 10 minutes.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas has ceased.

-

-

Reaction with 3-Oxolanone:

-

Cool the resulting pale yellow solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of 3-oxolanone (1.0 g, 11.6 mmol) in anhydrous THF (10 mL) to the reaction mixture via a syringe over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(oxolan-3-ylidene)acetonitrile as a colorless oil.

-

Safety Precautions

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[7] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and gloves, should be worn at all times.

-

Diethyl cyanomethylphosphonate: This compound is harmful if swallowed or in contact with skin and may cause respiratory irritation. Handle with care in a fume hood and avoid inhalation of vapors.

-

3-Oxolanone: Handle in a well-ventilated area.

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.

Characterization of 2-(Oxolan-3-ylidene)acetonitrile

The structure of the synthesized 2-(oxolan-3-ylidene)acetonitrile can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

The spectrum is expected to show a singlet for the vinylic proton around δ 5.3-5.5 ppm.

-

The methylene protons of the tetrahydrofuran ring will appear as multiplets in the region of δ 2.0-4.5 ppm.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

The nitrile carbon (C≡N) is expected to appear in the range of δ 115-120 ppm.

-

The quaternary carbon of the double bond (C=C) should be observed around δ 160-170 ppm, while the methine carbon of the double bond (=CH) will be in the region of δ 90-100 ppm.

-

The carbons of the tetrahydrofuran ring will resonate in the aliphatic region.

-

-

IR (Infrared) Spectroscopy (thin film, cm⁻¹):

-

A strong and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220 cm⁻¹.[8]

-

A medium intensity band for the C=C stretching vibration should be present around 1640-1650 cm⁻¹.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete deprotonation of the phosphonate | Ensure the sodium hydride is fresh and properly washed to remove mineral oil. Use completely anhydrous THF. Allow sufficient time for the deprotonation to complete. |

| Decomposition of the base | Sodium hydride can degrade upon exposure to air and moisture. Use a fresh bottle or a properly stored one. | |

| Unreactive ketone | While less common with the HWE reaction, some ketones can be sterically hindered. Longer reaction times or gentle heating might be required. | |

| Formation of side products | Self-condensation of the ketone | Add the ketone solution slowly to the ylide solution at 0 °C to minimize this side reaction. |

| Difficult purification | Incomplete removal of the phosphate byproduct | Ensure thorough washing with water or brine during the workup to remove the water-soluble diethyl phosphate. |

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route for the synthesis of 2-(oxolan-3-ylidene)acetonitrile. The key advantages of this method, including the use of a highly nucleophilic phosphonate carbanion and the straightforward removal of the phosphate byproduct, make it a valuable tool for organic synthesis. The detailed protocol and troubleshooting guide provided in this application note are intended to assist researchers in successfully performing this transformation and accessing this important synthetic intermediate.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.

- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.

- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.

- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, U.K., 1991; Vol. 1, pp 729-817.

- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405–4408.

- Ando, K. J. Org. Chem.1997, 62 (7), 1934–1939.

- Boutagy, J.; Thomas, R. Chem. Rev.1974, 74 (1), 87–99.

- Masamune, S.; Roush, W. R. J. Am. Chem. Soc.1980, 102 (23), 7109-7111.

- Rathke, M. W.; Nowak, M. J. Org. Chem.1985, 50 (15), 2624–2626.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 893-899.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. quora.com [quora.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Horner-Wadsworth-Emmons Olefination of Tetrahydrofuran-3-one

Introduction & Utility

The conversion of tetrahydrofuran-3-one to (tetrahydrofuran-3-ylidene)acetonitrile is a pivotal transformation in medicinal chemistry. This exocyclic

While the Wittig reaction is a classical approach for olefination, the Horner-Wadsworth-Emmons (HWE) modification utilizing diethyl cyanomethylphosphonate offers distinct advantages:

-

Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic than the corresponding phosphonium ylides.[1][2]

-

Purification: The phosphate byproduct (diethyl phosphate salt) is water-soluble, simplifying downstream processing compared to the removal of triphenylphosphine oxide in Wittig protocols.

-

Atom Economy: The reaction generally proceeds with higher yields and milder conditions.

This guide details a robust, scalable protocol for this transformation, addressing common challenges such as E/Z selectivity and moisture sensitivity.

Strategic Optimization: The "Why" Behind the Protocol

Base Selection

The choice of base dictates the concentration of the active carbanion and the reaction rate.

-

Sodium Hydride (NaH): The gold standard for this specific transformation. It provides irreversible deprotonation of the phosphonate (pKa ~18-20) without generating nucleophilic byproducts that could attack the ketone.

-

Potassium tert-butoxide (KOtBu): A viable alternative, but can sometimes lead to competitive polymerization of the sensitive acrylonitrile product if not strictly controlled.

-

Recommendation: Use 60% dispersion NaH in mineral oil for optimal consistency and cost-effectiveness.

Solvent Effects & Temperature[3]

-

Solvent: Anhydrous Tetrahydrofuran (THF) is required. The phosphonate anion is highly basic and will be quenched by protic solvents. THF solubilizes the intermediate oxaphosphetane, facilitating the elimination step.

-

Temperature: The deprotonation is exothermic. Initiating at 0°C prevents thermal runaway, while warming to Room Temperature (RT) ensures complete conversion of the sterically hindered ketone.

Stereoselectivity (E vs Z)

Unlike reactions with aldehydes which typically favor the E-isomer (trans), the reaction with tetrahydrofuran-3-one often yields a mixture of E and Z isomers (typically ranging from 1:1 to 3:2).

-

Reasoning: The steric difference between the two methylene groups flanking the ketone (C2 and C4) is minimal, reducing the thermodynamic preference for one isomer.

-

Impact: For many applications (e.g., subsequent reduction to the amine), the isomer ratio is irrelevant. If separation is required, silica gel chromatography is effective.

Detailed Experimental Protocol

Materials

-

Substrate: Tetrahydrofuran-3-one (1.0 equiv)

-

Reagent: Diethyl cyanomethylphosphonate (1.2 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.25 equiv)

-

Solvent: Anhydrous THF (0.3 M concentration relative to substrate)

-

Quench: Saturated aqueous Ammonium Chloride (

)

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry or oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Purge with nitrogen for 15 minutes.

-

-

Carbanion Formation:

-

Charge the flask with NaH (1.25 equiv).

-

Add Anhydrous THF (50% of total volume) and cool to 0°C in an ice bath.

-

Critical Step: Add Diethyl cyanomethylphosphonate (1.2 equiv) dropwise over 15–20 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur. The solution typically turns clear to pale yellow. -

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Olefination:

-

Dissolve Tetrahydrofuran-3-one (1.0 equiv) in the remaining THF.

-

Add the ketone solution dropwise to the phosphonate anion mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

-

Workup:

-

Purification:

-

The crude oil is often pure enough for the next step.

-

If purification is needed: Flash Column Chromatography (SiO2), eluting with 0

30% EtOAc in Hexanes.

-

Reaction Mechanism

The following diagram illustrates the HWE mechanism specific to this substrate, highlighting the formation of the oxaphosphetane intermediate.

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction between a phosphonate and a cyclic ketone.[1]

Experimental Workflow

This flowchart outlines the operational steps to ensure safety and high yield.

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Parameters

| Parameter | Observation | Root Cause | Corrective Action |

| Low Yield | Starting material remains | Moisture in solvent/reagents | Ensure THF is distilled or from a solvent system. Use fresh NaH. |

| No Reaction | No H2 evolution upon phosphonate addition | Inactive Base | NaH may have degraded (hydrolyzed). Test with a small amount of alcohol. |

| Impurity Profile | Multiple spots on TLC | Polymerization of product | Avoid overheating (>40°C). Quench immediately upon completion. |

| Selectivity | Low E/Z ratio | Thermodynamic equilibrium | Use steric bulkier phosphonates (e.g., diphenyl) if high E selectivity is strictly required (though difficult on this substrate). |

References

-

Preparation of HWE Reagents and General Protocols. Organic Syntheses, Coll. Vol. 10, p.460 (2004). Retrieved from [Link]

-

Synthesis of JAK Inhibitor Intermediates (Patent). World Intellectual Property Organization, WO2019183176. Retrieved from [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(Oxolan-3-ylidene)acetonitrile to 3-Cyanomethyl Oxolane

Abstract

This comprehensive guide details the selective catalytic hydrogenation of the exocyclic double bond in 2-(oxolan-3-ylidene)acetonitrile to yield the saturated nitrile, 3-cyanomethyl oxolane. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the oxolane and cyanomethyl moieties serve as critical pharmacophores. This document provides a robust, field-proven protocol using palladium on carbon (Pd/C) as a heterogeneous catalyst, ensuring high yield and selectivity. We delve into the underlying reaction mechanism, provide detailed step-by-step procedures for reaction setup, monitoring, workup, and purification, and offer expert insights into critical process parameters and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this specific hydrogenation.

Introduction and Scientific Rationale

The selective reduction of carbon-carbon double bonds in the presence of other reducible functional groups, such as nitriles, is a common challenge in organic synthesis. The target molecule, 3-cyanomethyl oxolane, is a valuable building block, with the oxolane ring being a prevalent feature in many biologically active compounds and the cyanomethyl group serving as a versatile precursor for amines, carboxylic acids, and other functionalities. The starting material, 2-(oxolan-3-ylidene)acetonitrile, is an α,β-unsaturated nitrile, where the exocyclic double bond is activated towards conjugate addition.

Catalytic hydrogenation stands as the most efficient and environmentally benign method for such reductions. The choice of catalyst and reaction conditions is paramount to prevent the over-reduction of the nitrile group to an amine. Palladium on carbon (Pd/C) is a widely used, cost-effective, and highly active heterogeneous catalyst for the hydrogenation of alkenes.[1] By carefully controlling the reaction parameters, particularly hydrogen pressure and temperature, it is possible to achieve high chemoselectivity for the reduction of the C=C bond while preserving the nitrile functionality.[2]

This application note provides a protocol that has been optimized for high selectivity and yield, leveraging the unique properties of Pd/C to facilitate this important transformation.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of 2-(oxolan-3-ylidene)acetonitrile over a palladium surface follows the Horiuti-Polanyi mechanism. The key steps are:

-

Adsorption of Reactants: Both hydrogen gas and the alkene moiety of 2-(oxolan-3-ylidene)acetonitrile adsorb onto the surface of the palladium catalyst.

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface to form adsorbed hydrogen atoms.

-

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the two carbon atoms of the double bond. This occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

-

Desorption of Product: The saturated product, 3-cyanomethyl oxolane, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The selectivity for the reduction of the C=C bond over the C≡N bond is achieved due to the stronger adsorption of the alkene onto the palladium surface compared to the nitrile group under the prescribed mild conditions.

Caption: Reaction mechanism of catalytic hydrogenation.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and product is essential for accurate measurements, effective purification, and safe handling.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 2-(Oxolan-3-ylidene)acetonitrile |  | C₆H₇NO | 109.13 | Colorless to pale yellow liquid/solid | Estimated >200 |

| 3-Cyanomethyl oxolane |  | C₆H₉NO | 111.14 | Colorless liquid | Estimated 210-220 |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made for different scales, but it is recommended to maintain the relative ratios of the reagents.

Materials and Reagents

| Reagent | Grade | Supplier | CAS No. |

| 2-(Oxolan-3-ylidene)acetonitrile | ≥95% | (To be synthesized or sourced) | N/A |

| 10% Palladium on Carbon (Pd/C) | 50% wet | Sigma-Aldrich | 7440-05-3 |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 |

| Hydrogen (H₂) gas | High purity (≥99.99%) | Airgas | 1333-74-0 |

| Nitrogen (N₂) gas | High purity | Airgas | 7727-37-9 |

| Celite® 545 | --- | Sigma-Aldrich | 68855-54-9 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Hexane | ACS Grade | VWR | 110-54-3 |

Equipment

-

Parr shaker or similar hydrogenation apparatus

-

Pressure-rated reaction vessel (e.g., 250 mL)

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/vacuum manifold

-

Standard laboratory glassware (flasks, beakers, graduated cylinders)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

GC-MS system

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[4] The hydrogenation apparatus must be properly grounded to prevent static discharge.

-

Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[5] Always handle the catalyst in a wet state or under an inert atmosphere.[6]

-

Acetonitrile Derivatives: While specific toxicity data for 2-(oxolan-3-ylidene)acetonitrile is not available, it should be handled with care as nitriles can be toxic.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reaction Setup and Execution

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

-

Catalyst Preparation: In a fume hood, carefully weigh 110 mg of 10% Pd/C (50% wet, corresponding to ~1 mol% of dry catalyst) and add it to the pressure-rated reaction vessel containing a magnetic stir bar.

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the reaction vessel.

-

Inerting the System: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Substrate Addition: Dissolve 1.09 g (10 mmol) of 2-(oxolan-3-ylidene)acetonitrile in 10 mL of anhydrous ethanol. Briefly open the reaction vessel under a positive pressure of nitrogen and add the substrate solution via a cannula or a funnel.

-

Hydrogen Purge: Reseal the vessel and purge with hydrogen gas by pressurizing to ~50 psi and venting. Repeat this cycle three times.

-

Reaction Initiation: Pressurize the vessel with hydrogen to 50 psi. Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

-

Reaction Monitoring: The reaction is typically complete within 2-4 hours at room temperature. Monitor the reaction progress by the uptake of hydrogen (pressure drop). For a more accurate assessment, carefully depressurize the vessel, purge with nitrogen, and take a small aliquot for TLC or GC-MS analysis.

-

Reaction Workup: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and analytical monitoring), stop the stirring and vent the excess hydrogen. Purge the vessel with nitrogen three times.

-

Catalyst Removal: Open the vessel and carefully filter the reaction mixture through a pad of Celite® 545 in a Büchner funnel to remove the palladium catalyst. Wash the reaction vessel and the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford 3-cyanomethyl oxolane as a colorless liquid.

Analytical and Spectroscopic Characterization

Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: 30% Ethyl acetate in hexane.

-

Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

-

Expected Rf values:

-

2-(Oxolan-3-ylidene)acetonitrile: ~0.4

-

3-Cyanomethyl oxolane: ~0.3

-

The more polar saturated nitrile product will have a lower Rf value compared to the less polar starting material.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injection Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

The starting material will have a shorter retention time than the product. The mass spectrum of the product will show a molecular ion peak (M⁺) at m/z = 111.

Spectroscopic Data

2-(Oxolan-3-ylidene)acetonitrile (Starting Material - Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.4 (m, 1H, =CH-CN), ~4.5 (t, 2H, -O-CH₂-C=), ~3.9 (t, 2H, -O-CH₂-CH₂-), ~2.9 (t, 2H, -CH₂-C=).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (=C(CN)-), ~118 (-CN), ~95 (=CH-CN), ~70 (-O-CH₂-), ~68 (-O-CH₂-), ~35 (-CH₂-).

-

IR (neat, cm⁻¹): ~2220 (C≡N stretch, conjugated), ~1650 (C=C stretch).[11]

3-Cyanomethyl oxolane (Product)

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.9-3.7 (m, 4H, -O-CH₂-), ~2.9 (m, 1H, -CH-CH₂CN), ~2.5 (d, 2H, -CH₂-CN), ~2.2-2.0 (m, 2H, -CH₂-CH₂-O).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~118 (-CN), ~68 (-O-CH₂-), ~67 (-O-CH₂-), ~38 (-CH-CH₂CN), ~32 (-CH₂-CH₂-O), ~25 (-CH₂-CN).

-

IR (neat, cm⁻¹): ~2250 (C≡N stretch, non-conjugated).[12][13]

Troubleshooting and Expert Insights

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality catalyst. |

| Insufficient hydrogen pressure | Ensure the system is leak-free and maintain the recommended pressure. | |

| Poor stirring | Increase the stirring speed to ensure good mass transfer. | |

| Over-reduction to Amine | Reaction temperature too high | Conduct the reaction at room temperature. |

| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. | |

| Catalyst activity too high | Consider using a less active catalyst or a catalyst poison like ethylenediamine.[2] | |

| Low Yield | Loss of product during workup | Ensure efficient extraction and careful handling during filtration and concentration. |

| Adsorption of product on catalyst | Wash the catalyst thoroughly with the reaction solvent after filtration. |

Conclusion

The protocol described in this application note provides a reliable and selective method for the catalytic hydrogenation of 2-(oxolan-3-ylidene)acetonitrile to 3-cyanomethyl oxolane. By employing 10% Pd/C under mild conditions, the exocyclic double bond is efficiently reduced while preserving the synthetically valuable nitrile group. The detailed procedures for reaction execution, monitoring, and purification, along with the troubleshooting guide, will enable researchers to consistently achieve high yields of the desired product. This methodology is scalable and adheres to the principles of green chemistry, making it a valuable tool for both academic research and industrial drug development.

References

- Maegawa, T., Fujita, Y., Yonezawa, T., Lee, Y., & Sajiki, H. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 809-811.

-

Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). UMass Lowell. Retrieved February 20, 2026, from [Link]

-

Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Study. Retrieved February 20, 2026, from [Link]

-

Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. (n.d.). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

- Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 233-242.

- Daksenov, D. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808.

-

How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI. Retrieved February 20, 2026, from [Link]

-

Hydrogenation SOP. (n.d.). University of Rochester. Retrieved February 20, 2026, from [Link]

-

Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Research. (n.d.). Retrieved February 20, 2026, from [Link]

- Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2018). Molecules, 23(6), 1390.

-

Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using Molecular Iodine as Catalyst. (n.d.). RSC Advances. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved February 20, 2026, from [Link]

-

How to Choose the Best Eluent for Thin Layer Chromatography. (n.d.). Chromatography Today. Retrieved February 20, 2026, from [Link]

-

Palladium on carbon. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). Retrieved February 20, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

The thought process behind choosing an eluent for TLC. (2021, August 12). Reddit. Retrieved February 20, 2026, from [Link]

-

synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved February 20, 2026, from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved February 20, 2026, from [Link]

- One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). Molecules, 27(9), 2808.

-

Acetonitrile. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

How can I selectively reduce nitrile in presence of ester (reaction conditions)? (2014, November 22). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 20, 2026, from [Link]

- Process for the catalytic hydrogenation of a nitrile. (n.d.). Google Patents.

-

TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. Retrieved February 20, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 20, 2026, from [Link]

- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Chemistry – An Asian Journal, 12(4), 438-442.

- Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). Journal of Applied Toxicology, 44(2), 164-182.

-

The FT-IR spectrum of 3. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

3-(Cyanomethyl)-5-methoxyindole - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Acetonitrile [webbook.nist.gov]

- 13. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]

Application Note: (Tetrahydrofuran-3-ylidene)acetonitrile as a Covalent JAK Inhibitor Scaffold